![molecular formula C22H22O2 B3048329 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate CAS No. 164114-70-9](/img/structure/B3048329.png)
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate
Vue d'ensemble
Description
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate, also known as PPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as material science, organic electronics, and biochemistry. PPEP is a derivative of phenylacetylene and has a unique molecular structure that makes it an interesting compound to study.
Mécanisme D'action
The mechanism of action of 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate involves its ability to form a stable charge transfer complex with electron acceptors such as fullerenes or metal oxides. The charge transfer complex facilitates the transport of charge carriers such as electrons and holes across the device, leading to the generation of electrical current or light emission.
Biochemical and physiological effects:
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has also been studied for its potential applications in biochemistry and physiology. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate in lab experiments include its high purity, good solubility, and stability under various conditions. However, 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is relatively expensive to synthesize, which may limit its use in large-scale experiments. Additionally, 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is highly reactive towards oxygen and moisture, which may require special handling and storage conditions.
Orientations Futures
For research may include optimizing the synthesis of 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate to improve its yield and reduce its cost, studying its interactions with other molecules to understand its mechanism of action in more detail, and exploring its potential applications in other fields such as medicine and environmental science.
In conclusion, 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate is a unique and promising compound that has potential applications in various fields of scientific research. Its unique molecular structure and properties make it an interesting compound to study, and further research may lead to the development of new materials, devices, and therapies.
Applications De Recherche Scientifique
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate has been extensively studied for its potential applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate exhibits excellent charge transport properties, high thermal stability, and good solubility, making it a promising candidate for use in these devices.
Propriétés
IUPAC Name |
[4-[2-(4-pentylphenyl)ethynyl]phenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)24-22(23)4-2/h4,8-11,14-17H,2-3,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGOKFORZWKKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608996 | |
| Record name | 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate | |
CAS RN |
164114-70-9 | |
| Record name | 4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



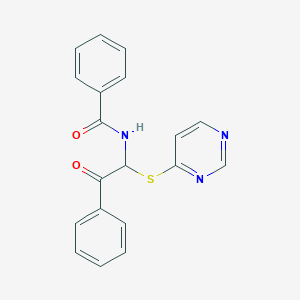


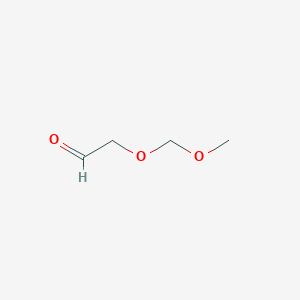


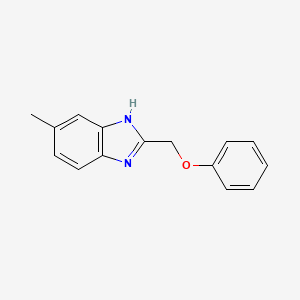
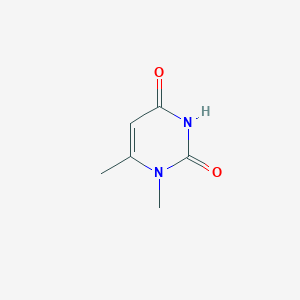
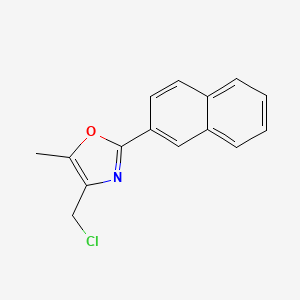



![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-nitro-](/img/structure/B3048268.png)
